molecular formula C14H20N2O5S B5776202 N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide

Cat. No. B5776202
M. Wt: 328.39 g/mol
InChI Key: XNGFJMFXFIKPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide is a chemical compound that belongs to a class of organic compounds known for their diverse chemical reactions and properties. This review will delve into its synthesis, molecular structure, chemical and physical properties, excluding its applications in drug use and dosage, and side effects.

Synthesis Analysis

The synthesis of compounds similar to N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide involves halogenated hydrocarbon amination reactions and cyclization processes. Typically, the synthesis starts with specific raw materials undergoing reactions with halides in the presence of bases or other reagents, leading to the target molecule with confirmed structures via spectral and X-ray diffraction methods (Bai et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds shows a monoclinic system with specific space groups. The confirmation of molecular structures is often achieved through elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction. These methods provide detailed insights into the bond lengths, bond angles, and overall geometry of the compound (Bai et al., 2012).

Chemical Reactions and Properties

Compounds in this category participate in various chemical reactions, including amination, sulfonation, and alkylation, leading to different structural derivatives with unique chemical properties. The reactions often involve interactions with nucleophiles and electrophiles, under various conditions (Tanaka et al., 1984).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior in different environments. These properties are determined using various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Hagimori et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with other chemicals, and stability under different conditions, are evaluated through experimental and computational studies. These studies help in understanding the compound's interactions at the molecular level and its behavior under various chemical reactions (Olivato et al., 2008).

Future Directions

The development of new antibacterial agents is a major area of research due to the increasing problem of antibiotic resistance. Compounds similar to “N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide” could potentially be explored further for their antibacterial properties .

properties

IUPAC Name

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-3-14(17)15-12-10-11(4-5-13(12)20-2)22(18,19)16-6-8-21-9-7-16/h4-5,10H,3,6-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGFJMFXFIKPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.